N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Description
This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a thiophene-2-sulfonamide moiety.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S3/c1-27-17-7-9-18(10-8-17)30(25,26)22-12-2-4-15-14-16(6-11-19(15)22)21-29(23,24)20-5-3-13-28-20/h3,5-11,13-14,21H,2,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVUKSZTRLYWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is tubulin , a globular protein that is the main component of the microtubules in cells. Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
This compound interacts with tubulin by strongly binding to the colchicine-binding site . This binding inhibits the assembly of purified tubulin, leading to the disruption of microtubule dynamics .
Biochemical Pathways
The compound’s interaction with tubulin affects several biochemical pathways. It causes cell cycle arrest at the G2/M phase, as indicated by the accumulation of G2/M phase cells. This arrest is associated with the up-regulation of cyclin B1 , phosphorylation of Cdc25C , and dephosphorylation of Cdc2 . The compound also triggers the apoptotic signaling pathway , involving Bcl-2 phosphorylation, cytochrome c translocation, and activation of the caspase-9 and caspase-3 cascades.
Result of Action
The compound’s action results in significant cell cycle arrest and induction of apoptosis . These effects lead to the inhibition of cell proliferation and ultimately, the death of cancer cells.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of multidrug resistance proteins can affect the compound’s efficacy. This compound has been shown to be effective against various resistant and nonresistant cancer cell lines, despite the status of multidrug resistance or other resistance factors.
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, mechanisms of action, and biological effects, supported by relevant data and case studies.
- Molecular Formula : C23H24N2O5S2
- Molecular Weight : 472.6 g/mol
- CAS Number : 946283-94-9
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of receptor pathways. Notably, it has been shown to target matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition can lead to reduced tumor invasion and metastasis, making it a candidate for cancer therapy.
Biological Activities
-
Anticancer Activity
- The compound has demonstrated potent anticancer properties in vitro and in vivo. It inhibits cell proliferation and induces apoptosis in various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can effectively inhibit tubulin polymerization, which is critical for cancer cell division .
- Anti-inflammatory Effects
- Bioavailability
Case Study 1: Antitumor Efficacy
In a study involving human prostate cancer xenograft models, treatment with compounds similar to this compound resulted in significant tumor growth inhibition without apparent neurotoxicity at higher doses (15 mg/kg) over a 21-day treatment period .
Case Study 2: Autoimmune Disease Treatment
Another study highlighted the efficacy of (R)-D4 in treating Th17-mediated autoimmune diseases. The compound was able to reduce symptoms significantly while maintaining a favorable safety profile over two weeks of administration .
Comparative Data Table
| Property | **this compound | (R)-D4 |
|---|---|---|
| Molecular Formula | C23H24N2O5S2 | C23H24N2O5S |
| Molecular Weight | 472.6 g/mol | 472.6 g/mol |
| Bioavailability | Moderate | High (F = 48.1% in mice) |
| Antitumor Activity | Significant growth inhibition in xenograft models | Effective against multiple cancers |
| Anti-inflammatory Activity | Potential modulation of cytokines | Reduced symptoms in autoimmune models |
Comparison with Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
- Compound 68 (N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide): Structural Difference: Replaces the 4-methoxybenzenesulfonyl group with a methylpiperidine moiety. Both compounds exhibit >95% HPLC purity, but the target’s sulfonamide may enhance solubility .
- Compound 71 ((±)-N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide): Structural Difference: Features a methylpyrrolidine substituent. Impact: The smaller pyrrolidine ring may reduce steric hindrance but decrease metabolic stability compared to the bulky 4-methoxybenzenesulfonyl group .
Sulfonamide vs. Carboximidamide Functional Groups
- Compound 28 (N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride): Structural Difference: Contains a carboximidamide group instead of sulfonamide. Impact: The carboximidamide’s basicity may reduce bioavailability under physiological pH, whereas the sulfonamide in the target compound offers stronger hydrogen-bonding capacity for enzyme inhibition .
Aromatic Sulfonyl Group Comparisons
- Compound 10–15 (S-Alkylated 1,2,4-Triazoles with Phenylsulfonyl Groups): Structural Difference: Incorporate phenylsulfonyl groups without methoxy substituents.
- Compound from ((E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide): Structural Similarity: Shares the 4-methoxybenzenesulfonyl group. Impact: Both compounds likely target epigenetic enzymes (e.g., HDACs), but the acrylamide group in this analogue introduces Michael acceptor reactivity, which may lead to off-target effects absent in the sulfonamide-based target compound .
Enzyme Inhibition Potential
- NOS Inhibition: Compounds in (e.g., 68–71) were tested for iNOS, eNOS, and nNOS inhibition. The target compound’s sulfonamide group may mimic arginine-binding motifs in NOS, similar to carboximidamide derivatives, but with improved selectivity due to the methoxybenzenesulfonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
